molecular formula C8H13NO2 B7722217 Tert-butyl 4-aminobut-2-ynoate

Tert-butyl 4-aminobut-2-ynoate

Cat. No.: B7722217
M. Wt: 155.19 g/mol
InChI Key: KLSGPUVOLUHIQE-UHFFFAOYSA-N
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Description

Tert-butyl 4-aminobut-2-ynoate is an organic compound that features a tert-butyl ester group attached to a 4-aminobut-2-ynoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butyl 4-aminobut-2-ynoate typically involves the esterification of 4-aminobut-2-ynoic acid with tert-butanol. One common method employs the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions, yielding the desired ester in good yields .

Industrial Production Methods

Industrial production of tert-butyl esters often involves the catalytic hydration of isobutylene or the Grignard reaction between acetone and methylmagnesium chloride . These methods are scalable and provide high yields, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-aminobut-2-ynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 4-aminobut-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-aminobut-2-ynoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the active 4-aminobut-2-ynoic acid, which can then participate in various biochemical pathways. The amino group allows for interactions with enzymes and receptors, facilitating its role in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-aminobut-2-ynoate is unique due to its combination of a tert-butyl ester and an amino group, which provides a versatile platform for chemical modifications and applications in various fields. Its ability to undergo multiple types of reactions and its utility in both synthetic and biological contexts set it apart from other similar compounds .

Properties

IUPAC Name

tert-butyl 4-aminobut-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2,3)11-7(10)5-4-6-9/h6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSGPUVOLUHIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C#CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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